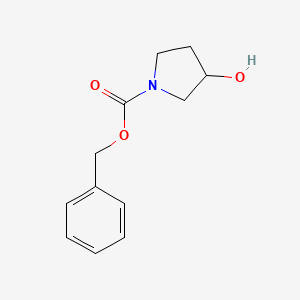

Benzyl 3-hydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913871 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97545-52-3 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl 3-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the presence of a hydroxyl group and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, with a focus on its application in the development of novel therapeutics.

Chemical and Physical Properties

Data Presentation: Quantitative Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [3] |

| Molecular Weight | 221.25 g/mol | [3] |

| Appearance | Colorless to pale yellow oil or low-melting solid | [4] |

| Boiling Point (Predicted) | 370.7 ± 42.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 14.72 ± 0.20 | N/A |

| LogP (Predicted) | 1.3 | [5] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [4][6] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-protection of 3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for introducing the Cbz protecting group onto an amine.

Materials:

-

3-Hydroxypyrrolidine (racemic, (R)-, or (S)-enantiomer)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Petroleum ether or hexanes

Procedure: [4]

-

To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (or a THF/water mixture) is added triethylamine (2.0 equivalents) or sodium bicarbonate (2.0 equivalents).

-

The mixture is cooled to 0 °C in an ice bath.

-

Benzyl chloroformate (1.2 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-20 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound is purified by silica gel column chromatography.[4]

-

Stationary phase: Silica gel (230-400 mesh)

-

Mobile phase: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).

-

The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product as a colorless to pale yellow oil or solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet around 7.3 ppm), the benzylic CH₂ protons (a singlet around 5.1 ppm), and the protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group (a multiplet around 4.4 ppm). The other pyrrolidine protons will appear as multiplets in the range of 1.8-3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic CH₂ carbon (around 67 ppm), the carbon bearing the hydroxyl group (around 70 ppm), and the other two pyrrolidine ring carbons (in the 30-55 ppm range).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 222.1.

-

Fragmentation Pattern: The fragmentation of the molecular ion under collision-induced dissociation (CID) would likely involve the loss of the benzyl group (C₇H₇, 91 Da) to give a prominent fragment ion. Other fragmentations could include the loss of CO₂ (44 Da) from the carbamate and subsequent cleavages of the pyrrolidine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.

-

A strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.

-

C-O stretching bands in the region of 1050-1250 cm⁻¹.

-

C-N stretching band around 1200-1350 cm⁻¹.

-

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Role in Drug Discovery: Antiviral Agents

This compound and its derivatives are valuable intermediates in the synthesis of antiviral compounds. For instance, the core structure is found in novel N-benzyl hydroxypyridone carboxamides, which have shown potent activity against human cytomegalovirus (HCMV).[4][7] HCMV is a major cause of morbidity and mortality in immunocompromised individuals.

Signaling Pathway and Experimental Workflow

The development of novel antiviral agents often follows a structured workflow, from initial screening to lead optimization. The pyrrolidine scaffold can be strategically modified to enhance binding to viral protein targets and improve pharmacokinetic properties.

The synthesis of these antiviral agents often starts with a chiral building block like (S)- or (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group can be used for further functionalization, and the Cbz group can be removed under mild conditions to allow for the introduction of other substituents.

The mechanism of action of some of these antiviral compounds involves the inhibition of key viral enzymes, such as the HCMV terminase complex, which is essential for viral DNA processing and packaging.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and functional groups allow for the creation of complex molecules with high biological activity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pill.bid - Solubility Table [pill.bid]

- 7. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

Technical Guide: (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties

(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate is a stable crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 100858-32-0 | [1][2] |

| Molecular Formula | C12H15NO3 | PubChem |

| Molecular Weight | 221.25 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 62-65 °C | [3] |

| Optical Rotation | [α]20/D +26±1, c = 1 in methanol | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Manufacturing

The synthesis of chiral 3-hydroxypyrrolidine derivatives is a critical process in medicinal chemistry. One common approach involves the use of optically pure starting materials to ensure the desired stereochemistry in the final product. A general synthetic pathway can be conceptualized as follows:

While specific industrial synthesis protocols are proprietary, patent literature describes methods for preparing optically pure (S)-3-hydroxypyrrolidine, a key precursor.[4] These methods often start from chiral materials like 4-amino-(S)-2-hydroxybutylic acid.[4] The synthesis of related N-protected 3-hydroxypyrrolidines, such as the N-Boc derivative, is also well-documented and serves as a common intermediate.[3]

Applications in Drug Development

The pyrrolidine scaffold is a prevalent structural motif in a wide array of FDA-approved pharmaceuticals.[5] The introduction of a hydroxyl group at the 3-position provides a crucial point for further functionalization, making (S)-3-hydroxypyrrolidine derivatives valuable chiral building blocks.

The benzyl carbamate moiety in (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate serves as a protecting group for the pyrrolidine nitrogen. This allows for selective reactions at other positions of the molecule. The benzyl group can be readily removed under various conditions, enabling the introduction of diverse substituents at the nitrogen atom. This versatility is highly advantageous in the synthesis of complex drug candidates.[6]

This compound and its derivatives are utilized in the synthesis of a range of biologically active molecules, including but not limited to:

-

Antiviral Agents: The core structure is relevant in the development of novel antivirals, such as those targeting human cytomegalovirus (HCMV).[7]

-

Enzyme Inhibitors: The rigid, chiral structure of the pyrrolidine ring is beneficial for designing specific enzyme inhibitors, for example, in the context of monoamine oxidase and cholinesterase inhibitors for neurodegenerative diseases.[8]

-

Receptor Ligands: Derivatives of 3-hydroxypyrrolidine are used in the synthesis of ligands for various receptors, including nicotinic acetylcholine receptors.[3]

The incorporation of such three-dimensional, Fsp3-rich fragments as bicyclic pyrrolidines into drug candidates is a strategy to improve potency and selectivity by conformationally restricting the molecule.[5]

Experimental Protocols

Detailed experimental protocols for the use of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate in specific synthetic transformations are typically found in peer-reviewed scientific literature and patents corresponding to the development of a particular therapeutic agent. A general procedure for a related transformation, the preparation of benzyl α,β-unsaturated carboxylates, involves the reaction of a carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate.[9]

For a specific protocol, researchers should consult primary literature sources relevant to their target molecule.

Signaling Pathways

As a synthetic building block, (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate itself is not directly involved in biological signaling pathways. Its utility lies in the synthesis of final drug molecules that are designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades. The specific pathway modulated would depend on the final active pharmaceutical ingredient synthesized using this chiral intermediate.

Safety and Handling

Standard laboratory safety precautions should be observed when handling (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of the parent compound, (S)-3-Hydroxypyrrolidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[10]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Overview of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and a representative synthetic protocol for (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The information is presented to facilitate its use in research and development, with a focus on clarity, detail, and practical application.

Core Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| 5.14 | s | 2H | O-CH₂ -Ph |

| ~4.40 | m | 1H | CH -OH |

| 3.40 - 3.70 | m | 3H | N-CH₂ and N-CH |

| 3.20 - 3.40 | m | 1H | N-CH |

| ~2.50 | br s | 1H | OH |

| 1.90 - 2.10 | m | 2H | CH₂ -CHOH |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C =O (Carbamate) |

| ~137.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~70.0 | C H-OH |

| ~67.0 | O-C H₂-Ph |

| ~55.0 | N-C H₂ |

| ~46.0 | N-C H₂ |

| ~34.0 | C H₂-CHOH |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Broad | O-H stretch |

| 3030 | Medium | Ar C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (Carbamate) |

| 1450 | Medium | C-N stretch |

| 1200 | Strong | C-O stretch |

Note: Predicted values are based on typical IR absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 222.1 | [M+H]⁺ (Calculated for C₁₂H₁₆NO₃⁺: 222.1128) |

| 204.1 | [M-OH]⁺ |

| 91.0 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This procedure is based on established methods for the N-protection of amino alcohols.

Synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

Materials:

-

(R)-3-Hydroxypyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in a mixture of dichloromethane and a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.

An In-depth NMR Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Guide for Drug Development Professionals

Introduction

Benzyl 3-hydroxypyrrolidine-1-carboxylate is a key chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its stereochemistry and functionality make it a valuable intermediate in the development of novel therapeutics. A thorough understanding of its structural properties is paramount for quality control, reaction monitoring, and the rational design of synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure and NMR Assignment

The structural formula of this compound with the numbering convention for NMR assignments is presented below. This numbering is used consistently throughout this guide for clarity in the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral images and is presented for a standard analysis in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic (Phenyl) |

| ~5.13 | s | 2H | CH₂ (Benzyl) |

| ~4.45 | m | 1H | CH-3 |

| ~3.6-3.4 | m | 4H | CH₂-2, CH₂-5 |

| ~2.0 | m | 2H | CH₂-4 |

| ~1.8 | br s | 1H | OH |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C=O (Carbamate) |

| ~136.7 | Aromatic (Quaternary) |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.9 | Aromatic CH |

| ~69.8 | CH-3 |

| ~67.0 | CH₂ (Benzyl) |

| ~54.5 | CH₂-2 or CH₂-5 |

| ~46.5 | CH₂-2 or CH₂-5 |

| ~34.8 | CH₂-4 |

Experimental Protocols

A generalized workflow for the synthesis and subsequent NMR analysis of this compound is outlined below. This serves as a standard procedure for researchers in the field.

Caption: General workflow for the synthesis and NMR analysis of this compound.

Detailed Methodologies

1. Synthesis of this compound:

To a solution of 3-hydroxypyrrolidine in a suitable organic solvent such as dichloromethane, an equimolar amount of a base, typically triethylamine, is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

2. NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This can be visualized as a decision tree where the characteristics of each signal (chemical shift, multiplicity, integration) lead to the assignment of a specific proton or carbon in the molecule.

Caption: Logical workflow for the interpretation of ¹H and ¹³C NMR spectra of this compound.

This in-depth guide provides the necessary data and protocols for the confident NMR analysis of this compound, aiding researchers and scientists in their drug development endeavors. The clear presentation of quantitative data and detailed methodologies ensures reproducibility and facilitates accurate structural verification.

Mass Spectrometry Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry results for Benzyl 3-hydroxypyrrolidine-1-carboxylate (C12H15NO3, Molecular Weight: 221.25 g/mol ). This document details expected mass spectral data, proposes fragmentation pathways, and provides detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Concepts and Molecular Structure

This compound, also known as N-Cbz-3-hydroxypyrrolidine, is a carbamate-protected derivative of 3-hydroxypyrrolidine. The presence of the benzyloxycarbonyl (Cbz) protecting group, the pyrrolidine ring, and the hydroxyl functional group dictates its fragmentation behavior in mass spectrometry. Understanding these structural components is key to interpreting the resulting mass spectra.

Predicted Mass Spectrometry Data

While a publicly available, detailed mass spectrum with assigned fragments is not readily accessible, based on the compound's structure and common fragmentation patterns of related molecules, we can predict the key mass spectral features.

Molecular Ion

In an Electron Ionization (EI) spectrum, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 221. In Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be observed at m/z 222.1.[1]

Predicted Fragmentation Pattern

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the Cbz group and the pyrrolidine ring. The most probable fragment ions are summarized in the table below.

| Predicted Fragment (m/z) | Proposed Structure/Identity | Neutral Loss |

| 221 | Molecular Ion [M]+ | - |

| 203 | [M - H₂O]+ | Loss of water |

| 178 | [M - C₂H₃O]+ | Loss of acetyl radical |

| 134 | [C₈H₁₂NO]+ | Cleavage of the benzyl group |

| 108 | [C₇H₈O]+ | Tropylium cation formation |

| 91 | [C₇H₇]+ | Benzyl cation |

| 70 | [C₄H₈N]+ | Pyrrolidinium ion |

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound under mass spectrometric analysis.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for similar analytes and can be adapted as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the hydroxyl group, derivatization is recommended for optimal GC-MS analysis to improve volatility and peak shape.

4.1.1. Derivatization (Silylation)

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial.

-

Reagent Addition: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

4.1.2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

4.2.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

4.2.2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 35 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Proposed transitions:

-

Precursor Ion (Q1): 222.1

-

Product Ions (Q3): 91.1 (quantifier), 70.1 (qualifier)

-

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry results for this compound. The predicted fragmentation data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of drug discovery, development, and quality control. The provided methodologies for both GC-MS and LC-MS/MS offer robust approaches for the identification and quantification of this compound. Further experimental verification is recommended to confirm the proposed fragmentation pathways.

References

Chiral HPLC Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate. This compound, a key chiral building block in the synthesis of many pharmaceutical agents, requires precise enantiomeric purity assessment. This document outlines a robust analytical approach, including a detailed experimental protocol and expected data, based on established methodologies for structurally similar N-carbamate protected heterocyclic alcohols.

Introduction

This compound is a versatile chiral intermediate. Its stereochemistry is critical, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a single enantiomer. Consequently, a reliable and accurate analytical method to separate and quantify the (R) and (S) enantiomers is paramount during process development, quality control, and stability testing.

Direct chiral HPLC using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including N-protected amino alcohols. This guide focuses on a normal-phase HPLC method, a widely successful approach for such analytes.

Proposed Chiral HPLC Method

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the proposed method. These values are typical for the separation of similar N-protected heterocyclic alcohols on polysaccharide-based CSPs.

| Parameter | Expected Value (Enantiomer 1) | Expected Value (Enantiomer 2) |

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Retention Factor (k') | ~ 3.25 | ~ 4.10 |

| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.26} |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |

Note: The elution order of enantiomers ((R) vs. (S)) is column-specific and must be confirmed using an enantiomerically pure standard.

Experimental Protocol

This section provides a detailed methodology for the proposed chiral HPLC analysis.

2.2.1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP is recommended. A column such as the Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm, is an excellent starting point.

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic Acid (TFA) (optional modifier)

-

Diethylamine (DEA) (optional modifier)

-

Racemic this compound standard

-

Enantiomerically enriched standards (if available) for peak identification.

-

2.2.2. Chromatographic Conditions

-

Mobile Phase: A mixture of n-Hexane and an alcohol modifier is recommended. A good starting point is n-Hexane / Isopropanol (90:10, v/v) . The ratio can be optimized to fine-tune retention and resolution. For instance, increasing the percentage of Isopropanol will generally decrease retention times.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm (due to the absorbance of the carbamate and benzyl groups).

-

Injection Volume: 10 µL

-

Diluent: Mobile phase or a mixture of Hexane/IPA that ensures sample solubility.

2.2.3. Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the diluent.

-

From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.

2.2.4. Method Optimization Notes

-

Resolution: If resolution is insufficient, consider decreasing the percentage of the alcohol modifier (e.g., to 95:5 Hexane/IPA). This will increase retention times but often improves separation.

-

Peak Shape: For issues with peak tailing, a small amount of an additive can be beneficial. For neutral/slightly acidic compounds, 0.1% TFA can be added to the mobile phase. For compounds with basic character, 0.1% DEA might improve peak shape.

-

Alternative Solvents: Ethanol can be used as an alternative to Isopropanol and may offer different selectivity.

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and logical relationships in the chiral HPLC analysis process.

Caption: General workflow for chiral HPLC analysis.

Caption: Logic diagram for chiral method development.

Conclusion

This technical guide provides a robust and scientifically-grounded framework for the chiral HPLC analysis of this compound. By leveraging established separation principles for analogous compounds, the proposed method offers a high probability of success for achieving baseline separation of the enantiomers. The detailed protocol and optimization strategies herein serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry, ensuring the accurate assessment of enantiomeric purity for this critical chiral building block.

Determining the Solubility of Benzyl 3-hydroxypyrrolidine-1-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility is a critical parameter that influences bioavailability, dosage form design, and the overall efficacy of a therapeutic agent. Benzyl 3-hydroxypyrrolidine-1-carboxylate, with its polar hydroxyl group and a more nonpolar benzyl carbamate moiety, is expected to exhibit varied solubility across a range of organic solvents.

Qualitative Solubility Profile

Based on the chemical structure of this compound, a qualitative assessment of its solubility can be inferred. The presence of the hydroxyl group suggests potential solubility in polar protic solvents like alcohols through hydrogen bonding. The benzyl carbamate portion, being bulkier and more nonpolar, may contribute to solubility in less polar or aprotic polar solvents.

Disclaimer: The following table is for illustrative purposes and indicates expected qualitative solubility. Actual quantitative data must be determined experimentally.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Likely Soluble |

| Polar Aprotic | Acetonitrile, Acetone | Potentially Soluble |

| Nonpolar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While readily available quantitative solubility data for this compound is limited, a systematic experimental approach can provide the necessary information for researchers and drug development professionals. The provided protocol for the equilibrium solubility method offers a robust framework for obtaining accurate and reliable data. Understanding the solubility of this key intermediate is paramount for its effective use in synthesis, purification, and the development of novel therapeutics. It is strongly recommended that experimental determination of solubility be conducted for the specific organic solvents relevant to the intended application.

Stereochemistry of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of Benzyl 3-hydroxypyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the synthesis of the racemic compound and the stereoselective synthesis of its (R) and (S) enantiomers. Furthermore, it explores methods for chiral resolution, including enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, quantitative data, and spectroscopic characterization are provided to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as N-Cbz-3-hydroxypyrrolidine, is a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds. The stereochemistry at the C-3 position of the pyrrolidine ring plays a pivotal role in the biological activity of the final drug molecule. The presence of the hydroxyl group and the carbobenzyloxy (Cbz) protected amine allows for versatile chemical modifications, making it a valuable scaffold in the design of novel therapeutics. This guide will delve into the critical aspects of its stereochemistry, from synthesis to analysis.

Synthesis of this compound

The synthesis of this compound can be approached through the preparation of the racemic mixture followed by chiral resolution, or through stereoselective routes to obtain the individual enantiomers.

Synthesis of Racemic this compound

The racemic compound is typically prepared by the N-protection of commercially available 3-pyrrolidinol.

Experimental Protocol:

A detailed protocol for the synthesis of racemic N-Cbz-3-hydroxypyrrolidine is as follows:

-

To a solution of pyrrolidin-3-ol (10.45 g, 120.1 mmol) in dichloromethane (300 mL), triethylamine (24.3 g, 240.2 mmol) is added.[1]

-

The mixture is stirred and benzyl chloroformate (24.6 g, 144 mmol) is added sequentially.[1]

-

The reaction mixture is stirred at room temperature for 12 hours.[1]

-

Upon completion, the solvent is removed under reduced pressure.[1]

-

The residue is redissolved in ethyl acetate (100 mL) and washed with deionized water (60 mL), followed by a saturated aqueous sodium chloride solution (60 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.[1]

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 2:1, v/v) to yield N-Cbz-3-hydroxypyrrolidine as a colorless gel.[1]

Yield: 15.2 g (57%)[1]

Stereoselective Synthesis of (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

The enantiomerically pure forms are often synthesized from their corresponding chiral precursors, (R)-3-hydroxypyrrolidine or (S)-3-hydroxypyrrolidine, using a similar N-protection strategy as described for the racemate. The availability of these chiral precursors is a key consideration. One common strategy to obtain the desired precursor is through the Mitsunobu reaction for stereochemical inversion. For instance, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine can be synthesized from the readily available (R)-enantiomer through a configuration-inverting esterification, followed by hydrolysis.[2] Subsequent removal of the Boc protecting group under acidic conditions yields (S)-3-hydroxypyrrolidine.[2]

Chiral Resolution

For racemic mixtures, separation of the enantiomers is crucial. Enzymatic kinetic resolution and chiral HPLC are two effective methods.

Enzymatic Kinetic Resolution

Lipases are versatile biocatalysts that have been widely applied for the kinetic resolution of a variety of racemic compounds.[3] The principle of enzymatic kinetic resolution lies in the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. For instance, in the hydrolysis of a racemic acetate ester of 3-hydroxypyrrolidine, a lipase may selectively hydrolyze one enantiomer, leaving the other enantiomer in its esterified form. Lipase PS from Pseudomonas cepacia has shown high enantioselectivity in the hydrolysis of acetate derivatives of similar compounds.[4]

Illustrative Experimental Protocol (General):

-

The racemic N-Cbz-3-acetoxypyrrolidine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and a phosphate buffer, pH 7).[4]

-

A lipase (e.g., Lipase PS) is added to the solution.

-

The reaction is stirred at a controlled temperature and monitored for conversion.

-

Upon reaching approximately 50% conversion, the reaction is stopped.

-

The mixture is then worked up to separate the hydrolyzed alcohol (one enantiomer) from the unreacted ester (the other enantiomer).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for a broad range of chiral compounds.

General HPLC Method Development Strategy:

-

Column Screening: Screen a set of chiral columns with different selectivities (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase Selection: Start with a standard mobile phase system, such as n-hexane/2-propanol or n-hexane/ethanol for normal-phase chromatography.[5] For basic compounds, the addition of a small amount of an amine like diethylamine (0.1% v/v) is often beneficial, while for acidic compounds, an acid modifier like trifluoroacetic acid (0.1% v/v) can be used.[5]

-

Optimization: Adjust the mobile phase composition and temperature to optimize the resolution and analysis time.

Spectroscopic and Physical Data

Accurate characterization of the enantiomers is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. The use of a chiral solvating agent would be required to differentiate them by NMR. Below are the expected chemical shifts for the racemic compound.

Table 1: Representative NMR Data for this compound (in CDCl3)

| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |

| Cbz-CH2 | ~ 5.1 | ~ 67.0 |

| Cbz-Aromatic | ~ 7.3 | ~ 127-137 |

| Pyrrolidine-CH(OH) | ~ 4.4 | ~ 70.0 |

| Pyrrolidine-CH2N | ~ 3.4 - 3.7 | ~ 45.0, 53.0 |

| Pyrrolidine-CH2 | ~ 1.9 - 2.1 | ~ 33.0 |

| Cbz-C=O | - | ~ 155.0 |

Note: These are approximate values and may vary slightly based on the specific instrument and conditions.

Optical Rotation

The specific rotation is a key physical property that distinguishes enantiomers.

Table 2: Expected Optical Rotation Data

| Enantiomer | Specific Rotation [α]D |

| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Negative value |

| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Positive value |

Note: The sign and magnitude of the specific rotation are dependent on the solvent, concentration, and temperature.

Applications in Drug Development

Chiral 3-hydroxypyrrolidine derivatives are important structural motifs in a wide range of pharmaceuticals. The specific stereoisomer of this compound is often a critical starting material for the synthesis of complex drug molecules where the stereochemistry of the hydroxyl group dictates the interaction with the biological target.

Visualizations

General Synthetic Workflow

References

- 1. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 3. US20060003428A1 - Enzymatic resolution of an alpha-substituted carboxylic acid or an ester thereof by Carica papaya lipase - Google Patents [patents.google.com]

- 4. oipub.com [oipub.com]

- 5. chromatographyonline.com [chromatographyonline.com]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Benzyl 3-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, chiral 3-hydroxypyrrolidine scaffolds have emerged as critical intermediates in the synthesis of a wide array of bioactive molecules. Benzyl 3-hydroxypyrrolidine-1-carboxylate, with its defined stereochemistry and versatile protecting group, stands out as a cornerstone for the construction of complex chiral amines. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their synthetic endeavors. The 3-hydroxypyrrolidine moiety is a key structural feature in several marketed drugs, including the M3 receptor antagonist Darifenacin and the calcium channel blocker Barnidipine.[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes the key properties for the (S)-enantiomer.

| Property | Value | Reference |

| CAS Number | 100858-32-0 | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | |

| Storage | 2-8°C, Refrigerator |

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the N-protection of the corresponding enantiomer of 3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl). This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Synthetic Workflow for N-Cbz Protection

Caption: General workflow for the N-Cbz protection of 3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

Procedure:

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), sequentially add benzyl chloroformate (1.2 eq) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), remove the solvent by concentration under reduced pressure.

-

Dissolve the residue in ethyl acetate and extract with deionized water.

-

Separate the organic layer and wash sequentially with deionized water and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 2:1, v/v) to afford the target compound as a colorless gel.

Quantitative Data: A similar procedure reported a yield of 57%.[3] Another protocol using sodium bicarbonate as the base in a THF/water solvent system reported a 90% yield for a similar substrate.[4]

Alternative Synthetic Strategies

While direct N-protection is common, other strategies, particularly for the synthesis of the chiral 3-hydroxypyrrolidine precursor itself, are widely employed in industrial settings.

Chemoenzymatic Synthesis

Enzymatic resolutions offer an efficient route to enantiomerically pure 3-hydroxypyrrolidines. Dynamic kinetic resolution (DKR) can provide high yields of a single enantiomer. For instance, the acetylation of racemic N-Cbz-3-hydroxypyrrolidine using lipase PS-IM with a ruthenium catalyst for in-situ racemization of the starting material has been reported to give the (R)-acetate in 87% yield and 95% enantiomeric excess.[4]

Synthesis from Chiral Pool

Naturally occurring chiral molecules can serve as starting materials. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[1]

Application in Drug Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its pre-defined stereocenter and the readily cleavable Cbz protecting group make it an ideal building block.

Workflow for API Synthesis (Example: Darifenacin)

Caption: Simplified workflow for the synthesis of Darifenacin.

Role in Darifenacin Synthesis

In the synthesis of Darifenacin, (S)-3-hydroxypyrrolidine is a crucial chiral core. The synthesis often starts with a protected form, such as this compound. The Cbz group is removed via hydrogenolysis, and the resulting free amine is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Subsequent coupling reactions lead to the final Darifenacin molecule.[5]

Spectroscopic Data Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), the CH₂ of the benzyl group, and the protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, a strong C=O stretch of the carbamate, and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

For the related compound, (R)-N-benzyl-3-hydroxypyrrolidine, the following ¹H NMR data has been reported (CDCl₃, 300 MHz): δ 1.75(m, 1H), 2.21(m, 1H), 2.34(m, 1H), 2.50(bs, 1H), 2.60(m, 1H), 2.71(m, 1H), 2.89(m, 1H), 3.71(s, 2H), 4.31(m, 1H), 7.29(s, 5H) ppm.[1]

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its straightforward preparation, well-defined stereochemistry, and the robust yet readily cleavable Cbz protecting group make it an indispensable tool for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and development, enabling the creation of novel and important chemical entities.

References

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

The Pyrrolidine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of the pyrrolidine ring in drug discovery and development, detailing its structural importance, synthetic accessibility, and impact on pharmacological activity across various therapeutic areas.

The Structural and Physicochemical Importance of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design is rooted in its unique three-dimensional and stereochemical properties. Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[1][2] This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological macromolecules such as enzymes and receptors.[3]

The presence of up to four stereogenic centers in a substituted pyrrolidine ring offers a high degree of stereochemical diversity, allowing for the synthesis of up to 16 stereoisomers.[1] This stereoisomerism is a critical factor in determining the biological activity and safety profile of a drug, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological properties.[1] The nitrogen atom within the ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to the molecule's interaction with its biological target.[1][4] Moreover, the pyrrolidine moiety can enhance the aqueous solubility and overall physicochemical properties of a drug molecule, which is a critical consideration in drug development.[4][5]

Synthetic Strategies for Accessing Bioactive Pyrrolidine Derivatives

The construction and functionalization of the pyrrolidine ring are well-established areas of organic synthesis, with numerous methods available to access a wide array of derivatives. These strategies can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of pre-existing pyrrolidine rings.

A prevalent and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[1][6] This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines. Other synthetic routes include multicomponent reactions (MCRs), which offer an efficient means to generate molecular diversity by combining three or more reactants in a single step.[1] Reductive amination of 1,4-dicarbonyl compounds is another common strategy for forming the pyrrolidine ring.

Alternatively, the readily available and chiral amino acid L-proline and its derivatives serve as versatile starting materials for the synthesis of a multitude of chiral pyrrolidine-containing compounds.[7] The existing stereocenter in proline provides a convenient handle for asymmetric synthesis.

General Synthetic Workflow

The synthesis of pyrrolidine derivatives typically follows a structured workflow, from the initial reaction setup to the final characterization of the purified product.

Caption: A generalized workflow for the synthesis and evaluation of pyrrolidine derivatives.

Pharmacological Applications of Pyrrolidine-Containing Drugs

The pyrrolidine scaffold is a key structural feature in a wide range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[1][6][8]

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[9][10] One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization.[7] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Mechanism of action of a pyrrolidine-based tubulin polymerization inhibitor.

The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is another important target for pyrrolidine-containing anticancer agents. Inhibitors targeting this pathway can block the downstream signaling events that promote cell proliferation, survival, and growth.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: A pyrrolidine derivative inhibiting the PI3K/Akt/mTOR signaling cascade.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | 3.53 - 6.00 | - | - | [11] |

| Benzimidazole Carboxamides | MDA-MB-436 (Breast) | 17.4 | Olaparib | 30.2 | [11] |

| Benzimidazole Carboxamides | CAPAN-1 (Pancreatic) | 11.4 | Olaparib | 100 | [11] |

| Thiophene-containing Pyrrolidines | MCF-7 (Breast) | 17 - 28 | Doxorubicin | 16 | [11] |

| Thiophene-containing Pyrrolidines | HeLa (Cervical) | 19 - 30 | Doxorubicin | 18 | [11] |

| Polysubstituted Pyrrolidines | HCT116 (Colon) | 2.9 - 16 | - | - | [12] |

Antiviral Activity

Pyrrolidine-containing molecules have emerged as potent antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). Several FDA-approved HCV protease inhibitors, such as boceprevir and telaprevir, incorporate a pyrrolidine ring in their structure.[4][13] These drugs target the NS3/4A serine protease, an enzyme essential for viral replication. More recent HCV NS5A inhibitors like pibrentasvir also feature a pyrrolidine moiety.[14] In the context of HIV, certain pyrrolidine derivatives act as CCR5 receptor antagonists, preventing the virus from entering host cells.[15]

Table 2: Antiviral Activity of a Pyrrolidine Derivative

| Compound Class | Virus | Target | IC50 (nM) | Reference |

| (S)-pyrrolidines | HIV | CXCR4 Receptor | 79 | [11] |

Enzyme Inhibition

The pyrrolidine scaffold is a common feature in the design of inhibitors for a wide range of enzymes implicated in various diseases.

-

Cholinesterase Inhibition: Pyrrolidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[7]

-

Cyclooxygenase (COX) Inhibition: Certain pyrrolizine derivatives, which contain a fused pyrrolidine ring system, have shown potent inhibitory activity against COX-1 and COX-2 enzymes, which are involved in inflammation and pain pathways.[11]

-

Other Enzyme Targets: Pyrrolidine-containing compounds have also been shown to inhibit a variety of other enzymes, including α-amylase and α-glucosidase (relevant for diabetes),[16] dipeptidyl peptidase-4 (DPP-IV) (for diabetes),[17] and farnesyltransferase (FTase) (an anticancer target).[11]

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| N-benzyl pyrrolidine derivatives | Acetylcholinesterase (AChE) | 0.058 - <1 | [11] |

| N-benzyl pyrrolidine derivatives | Butyrylcholinesterase (BChE) | Moderate Inhibition | [11] |

| N-benzyl pyrrolidine derivatives | BACE-1 | Excellent Inhibition | [11] |

| Pyrrolizines | COX-1 | 2.45 - 5.69 | [11] |

| Pyrrolizines | COX-2 | 0.85 - 3.44 | [11] |

| Pyrrolidine-2-thione derivative | Farnesyltransferase (FTase) | 3.82 | [11] |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 | [17] |

| Boronic acid pyrrolidine derivative | Autotaxin (ATX) | 0.035 | [17] |

| N-Boc proline amide derivative | α-amylase | 26.24 | [16] |

| N-Boc proline amide derivative | α-glucosidase | 18.04 | [16] |

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed and validated experimental protocols are essential.

Synthesis Protocol: Multicomponent Synthesis of a Pyrrolidine Derivative

This protocol describes a general procedure for the copper(I)-catalyzed three-component assembly of a highly substituted pyrrolidine.

Workflow for Copper(I)-Catalyzed Pyrrolidine Synthesis

Caption: Step-by-step workflow for the copper-catalyzed synthesis of a pyrrolidine derivative.

Procedure:

-

To a solution of the imine (1.0 equivalent) and the dipolarophile (e.g., an alkene, 2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature, add the copper(I) catalyst (e.g., Cu(OTf)₂, 5 mol%).

-

Add a solution of the α-diazo ester (1.1 equivalents) in the same solvent dropwise over a period of 1 hour.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of a reference wavelength (e.g., 630 nm) can be subtracted to reduce background noise.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the compound concentration.

Enzyme Inhibition Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies AChE activity by measuring the formation of a yellow-colored product.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Procedure:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of AChE, ATCh, DTNB, and the test pyrrolidine inhibitors.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Add the AChE solution to each well (except for the blank) and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The pyrrolidine ring continues to be a highly versatile and valuable scaffold in medicinal chemistry. Its unique structural features provide a framework for the design of potent and selective modulators of a wide array of biological targets. The wealth of synthetic methodologies available for its construction and derivatization ensures its continued prominence in drug discovery campaigns. As our understanding of the molecular basis of diseases deepens, the strategic incorporation of the pyrrolidine moiety will undoubtedly lead to the development of novel and effective therapeutic agents for a multitude of human ailments. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug development through the exploration of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate , also known as (S)-1-Cbz-3-hydroxypyrrolidine, is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its protected pyrrolidinol structure is a key intermediate for various drugs, including antibiotics, analgesics, and antipsychotics.[1] The stereocenter at the C3 position is vital for the biological activity of the final active pharmaceutical ingredients.

This document provides a detailed protocol for the synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate via N-protection of the commercially available (S)-3-hydroxypyrrolidine. The procedure outlined is a robust and high-yielding method based on the Schotten-Baumann reaction conditions, which involves the use of benzyl chloroformate as the protecting group reagent in an aqueous basic solution.[3][4]

Data Presentation

The following table summarizes the quantitative data and reaction parameters for the synthesis.

| Parameter | Value | Reference |

| Starting Material | (S)-3-hydroxypyrrolidine hydrochloride | [4] |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | [4] |

| Base | 10% Sodium Hydroxide (aq) | [4] |

| Solvent | Water | [4] |

| Reaction Temperature | 0°C to 5°C | [4] |

| pH Range | 9.5 to 11.5 | [4] |

| Reaction Time | ~1-2 hours | [3][4] |

| Typical Yield | >90% | [3] |

Experimental Protocol

This protocol details the N-benzyloxycarbonylation of (S)-3-hydroxypyrrolidine.

Materials and Reagents:

-

(S)-3-hydroxypyrrolidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (optional, for inert atmosphere)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

pH meter or pH strips

-

Separatory funnel

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in deionized water.[4]

-

pH Adjustment and Cooling: Cool the flask in an ice bath to bring the internal temperature to 0-5°C. While stirring, slowly add a 10% aqueous solution of sodium hydroxide to adjust the pH to approximately 10.[4]

-

Reagent Addition: Maintain the reaction temperature between 0-5°C. Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes using a dropping funnel.[3][4]

-

pH Maintenance: During the addition of benzyl chloroformate, the pH of the solution will decrease. Continuously monitor the pH and add the 10% NaOH solution as needed to maintain the pH between 9.5 and 11.5.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

-